molecular formula C26H21N3O3S B2927403 (Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide CAS No. 500148-24-3

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Cat. No.: B2927403
CAS No.: 500148-24-3
M. Wt: 455.53
InChI Key: FOGQBTGQZCLNTI-ROMGYVFFSA-N
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Description

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a sophisticated thiazolidinone derivative offered for non-human research purposes. Thiazolidinone-based compounds are a significant class of heterocycles known for their diverse biological activities and are frequently explored in medicinal chemistry for the development of new therapeutic agents . The core 4-thiazolidinone structure is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of pharmacological properties, including notable anticancer potential . The molecular structure of this compound, which includes a cyano group and an N-phenylacetamide moiety, is engineered to enhance reactivity and facilitate specific interactions with biological targets. The specific presence of the (Z)-isomer geometry is critical, as it can significantly influence the compound's binding affinity and biological activity. Researchers are investigating such compounds primarily for their potential as anticancer agents. Studies on analogous 4-thiazolidinone derivatives have shown that they can induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines, such as breast cancer models (MCF-7 and MDA-MB-231) . The mechanism of action for this class of compounds may involve the inhibition of key enzymatic activities or disruption of critical cellular pathways, such as the lysophosphatidic acid (LPA)–LPA1 pathway, which is implicated in cancer cell proliferation, survival, and metastasis . Furthermore, its potential as an antimicrobial and antiviral agent makes it a versatile candidate for infectious disease research . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-32-21-14-12-18(13-15-21)16-23-25(31)29(20-10-6-3-7-11-20)26(33-23)22(17-27)24(30)28-19-8-4-2-5-9-19/h2-15,23H,16H2,1H3,(H,28,30)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGQBTGQZCLNTI-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a compound belonging to the thiazolidinone family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with cyanoacetate and phenylacetamide. The structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, (Z)-2-cyano derivatives have been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

Table 1 summarizes the antimicrobial activity of selected thiazolidinone derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
1E. coli15
2S. aureus20
3K. pneumoniae18

These results indicate that compounds derived from thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

In vitro studies have shown that (Z)-2-cyano derivatives possess notable anticancer activity. A comprehensive evaluation was conducted using a panel of human tumor cell lines, including those from CNS, kidney, and breast cancers. The findings are summarized in Table 2:

Cell LineIC50 (µM)Selectivity Index
CNS Cancer Cells5.0High
Kidney Cancer Cells10.0Moderate
Breast Cancer Cells7.5Moderate

The compound demonstrated selective inhibition of cancer cell proliferation, indicating potential as a therapeutic agent in cancer treatment .

The biological activity of (Z)-2-cyano derivatives is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Thiazolidinones interfere with DNA replication processes, leading to cell cycle arrest.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antioxidant Activity : The presence of cyano and thiazolidinone groups contributes to antioxidant properties, reducing oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a series of thiazolidinone derivatives against multidrug-resistant bacterial strains. The study highlighted that certain modifications in the molecular structure significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship crucial for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences

Compound Core Structure Substituents at Thiazolidinone Key Functional Groups
Target Compound Thiazolidinone (Z-config.) 3-Ph, 5-(4-MeO-benzyl) Cyano, N-phenylacetamide
Compounds [7–9] () 1,2,4-Triazole-3-thione 4-(2,4-difluorophenyl) Sulfonyl, difluorophenyl
Compounds 3a-l () 4-Oxothiazolidin-3-yl 2-(substituted coumarinyl) Acetamide, coumarin-7-yloxy
Spectroscopic and Tautomeric Behavior
  • IR Spectroscopy: The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones [7–9] () contrasts with the target compound’s retained C=O (4-oxo group). The Z-isomer’s cyano group (νC≡N ~2200 cm⁻¹) and thiazolidinone C=S (1247–1255 cm⁻¹) are critical identifiers .
  • Tautomerism: Unlike triazole-thiones [7–9], which exist as thione tautomers (confirmed by νC=S and absence of νS-H), the target compound’s thiazolidinone core is stabilized by conjugation, reducing tautomeric shifts .
Computational and Reactivity Insights

While focuses on parameter optimization for semiempirical methods (e.g., MNDO), such approaches could predict the target compound’s electronic properties. For instance:

  • 4-Methoxybenzyl substituent: Electron-donating methoxy group may modulate electron density in the thiazolidinone ring, affecting binding interactions in biological systems .

Table 2: Comparative Reactivity and Electronic Properties

Compound Electrophilic Centers Electron-Donating Groups Predicted Reactivity
Target Compound Cyano, 4-oxo thiazolidinone 4-MeO-benzyl High (cyano-driven)
Triazole-thiones [7–9] Sulfonyl, C=S Difluorophenyl Moderate (sulfonyl activation)
4-Oxothiazolidin-3-yl acetamides 4-oxo thiazolidinone Coumarin-7-yloxy Moderate (amide stabilization)

Research Implications and Gaps

  • The 4-methoxybenzyl and cyano groups may enhance pharmacokinetic properties.
  • Synthetic Optimization : Further studies could explore substituent effects (e.g., halogen vs. methoxy) on reactivity and tautomerism, leveraging methods from –2.

Q & A

Basic: What are the established synthetic routes for (Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging thiazolidinone core formation followed by functionalization. For example:

  • Step 1: Condensation of a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-substituted benzaldehyde) with 4-methoxyaniline to form an intermediate Schiff base .
  • Step 2: Reaction with mercaptoacetic acid under reflux to cyclize into the thiazolidinone ring .
  • Step 3: Introduction of the cyanoacetamide group via nucleophilic substitution or condensation, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

Key Reaction Conditions Table:

StepReagents/ConditionsYield RangeMonitoring Method
1Ethanol, reflux, 8–12 h70–85%TLC (Hexane:EtOAc 7:3)
2Mercaptoacetic acid, HCl, 80°C65–75%IR (disappearance of -SH peak at ~2550 cm⁻¹)
3Cyanoacetic acid, DMF, K₂CO₃, RT60–80%NMR (appearance of cyano δ ~110 ppm)

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, C≡N at ~2200 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazolidinone NH (δ ~10.2 ppm, exchangeable) .
    • ¹³C NMR: Confirms carbonyl groups (C=O at ~175–185 ppm) and nitrile carbon (δ ~110 ppm) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of -N-phenylacetamide moiety) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final step?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical models to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design revealed that DMF with 1.5 eq. K₂CO₃ at 25°C maximizes cyanoacetamide formation .
  • Troubleshooting Contradictions:
    • Low Yield: Replace chloroacetyl chloride with bromo derivatives to enhance electrophilicity .
    • Byproduct Formation: Add molecular sieves to absorb water in condensation steps .
  • Purification: Gradient column chromatography (silica gel, Hexane:EtOAc 4:1 → 1:1) resolves stereoisomeric impurities .

Advanced: How are biological activity data contradictions resolved for this compound?

Methodological Answer:

  • Mechanistic Studies: Employ molecular docking to validate hypothesized targets (e.g., kinase inhibition). For example, π-π stacking with tyrosine residues in ATP-binding pockets explains variability in IC₅₀ values across assays .
  • Pharmacokinetic Profiling: Address bioavailability discrepancies by:
    • LogP Adjustment: Introduce hydrophilic groups (e.g., -OH) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .
    • Metabolic Stability: Use hepatic microsome assays to identify labile sites (e.g., methoxy demethylation) and stabilize via fluorination .

Advanced: What strategies are used to confirm the (Z)-stereochemistry of the thiazolidin-2-ylidene moiety?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis confirms the (Z)-configuration via spatial arrangement of the 4-methoxybenzyl and phenyl groups (bond angles 85–95°) .
  • NOESY NMR: Correlates proximity of the cyano group and thiazolidinone NH, supporting the syn-periplanar geometry .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Quench reaction residues with 10% NaHCO₃ before disposal to neutralize acidic byproducts .

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